6-Fluoroisoquinoline-8-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroisoquinoline-8-sulfonyl chloride is a fluorinated isoquinoline derivative Isoquinolines are nitrogen-containing heteroaromatic compounds with a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-8-sulfonyl chloride typically involves the following steps:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoroisoquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The fluorine atom on the isoquinoline ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Halogenating Agents: Phosphorus pentachloride, thionyl chloride.
Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
6-Fluoroisoquinoline-8-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 6-Fluoroisoquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl chloride group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Receptor Binding: The fluorine atom enhances the binding affinity of the compound to certain receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoroisoquinoline-5-sulfonyl chloride
- 6-Chloroisoquinoline-8-sulfonyl chloride
- 6-Fluoroquinoline-8-sulfonyl chloride
Comparison:
- Unique Properties: The presence of both a fluorine atom and a sulfonyl chloride group in 6-Fluoroisoquinoline-8-sulfonyl chloride imparts unique reactivity and binding properties compared to its analogs.
- Reactivity: The fluorine atom increases the electrophilicity of the sulfonyl chloride group, enhancing its reactivity in nucleophilic substitution reactions.
- Applications: While similar compounds are used in various applications, this compound is particularly valuable in the synthesis of bioactive molecules and advanced materials .
Eigenschaften
Molekularformel |
C9H5ClFNO2S |
---|---|
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
6-fluoroisoquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H |
InChI-Schlüssel |
NOTYBFBPXHIPPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C(C=C(C=C21)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.